HPLC Purity: CAS 1610043-62-3 Delivers ≥98% Chromatographic Purity Versus 95–97% for Commonly Substituted In-Class Impurity Standards
Commercially available batches of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine are routinely supplied with HPLC purity of ≥98%, as certified by multiple independent manufacturers . In contrast, the frequently co-procured Vonoprazan Impurity 1 (CAS 881732-90-7) is commonly listed at 95–98% purity across major supplier catalogs, and Vonoprazan Impurity 4 (CAS 881733-36-4) is typically offered at 95% purity . The 1–3 percentage point purity deficit in comparator impurities increases the probability of co-eluting unknown peaks, reduces signal-to-noise ratio in trace-level quantification, and necessitates more extensive purity correction calculations during assay development.
| Evidence Dimension | HPLC purity (standard commercial specification) |
|---|---|
| Target Compound Data | 98% HPLC (SINCO, lot V05807); ≥98% (Chemscene, cat. CS-0163964); 99.0% min (TRC) |
| Comparator Or Baseline | Vonoprazan Impurity 1 (CAS 881732-90-7): 95–98%; Vonoprazan Impurity 4 (CAS 881733-36-4): 95% |
| Quantified Difference | Target compound achieves ≥98% purity floor; comparators may fall to 95%, representing a ≥3% absolute purity gap |
| Conditions | HPLC-UV detection at 230–235 nm on C18 reversed-phase columns; purity determined by area normalization |
Why This Matters
A ≥3% absolute purity difference directly impacts the accuracy of impurity quantification in vonoprazan drug substance and finished product QC testing, where precision to 0.1% is required per ICH Q3A.
